molecular formula C15H17BrN2O3 B13675823 3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene

3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene

Cat. No.: B13675823
M. Wt: 353.21 g/mol
InChI Key: ZRKDHFCNIRRXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and the spiro configuration contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene typically involves the following steps:

    Formation of the Spiro Ring: The spiro ring can be formed through a cyclization reaction involving a suitable precursor. This often involves the use of a base to facilitate the cyclization.

    Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction. This can be achieved using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Protection of Functional Groups: Protecting groups, such as carbobenzyloxy (Cbz), are used to protect sensitive functional groups during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its oxidation state and functional groups.

    Cyclization Reactions: Further cyclization reactions can be performed to create more complex spiro structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. The bromine atom and spiro structure allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-Cbz-1-oxa-2,7-diazaspiro[4.5]dec-2-ene is unique due to its specific spiro configuration and the presence of the carbobenzyloxy (Cbz) protecting group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H17BrN2O3

Molecular Weight

353.21 g/mol

IUPAC Name

benzyl 3-bromo-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-9-carboxylate

InChI

InChI=1S/C15H17BrN2O3/c16-13-9-15(21-17-13)7-4-8-18(11-15)14(19)20-10-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2

InChI Key

ZRKDHFCNIRRXJL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=NO2)Br)CN(C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.